Histidinyl-Leucine

Description

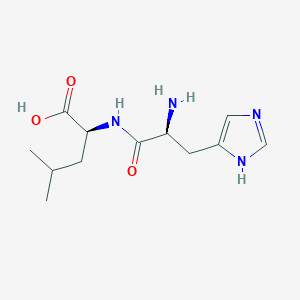

Properties

IUPAC Name |

2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O3/c1-7(2)3-10(12(18)19)16-11(17)9(13)4-8-5-14-6-15-8/h5-7,9-10H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFKFJORZBJVNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50998847 |

Source

|

| Record name | N-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7763-65-7 |

Source

|

| Record name | N-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Histidinyl-Leucine (His-Leu): Structural Characterization and Analytical Profiling in ACE Kinetics

[1][2][3][4]

Executive Summary

Histidinyl-Leucine (His-Leu) is a bioactive dipeptide (

This technical guide details the physicochemical identity of His-Leu, its role in the Renin-Angiotensin System (RAS), and validated protocols for its quantification using LC-MS/MS, moving beyond traditional spectrophotometric assays.[1][2][3][4]

Part 1: Chemical Identity & Structural Analysis[2]

Molecular Constitution

His-Leu is a heterodimeric dipeptide composed of L-Histidine at the N-terminus and L-Leucine at the C-terminus.[1][2][3][4] The peptide bond connects the

| Parameter | Technical Specification |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |

| Common Name | Histidinyl-Leucine; His-Leu; Cyclo(His-Leu) [if cyclized, distinct] |

| CAS Registry Number | 7763-65-7 |

| Molecular Formula | |

| Monoisotopic Mass | 268.1535 Da |

| Average Molecular Weight | 268.31 g/mol |

| SMILES (Isomeric) | CC(C)CO)NC(=O)N |

Physicochemical Properties

The behavior of His-Leu in solution is governed by three ionizable groups: the C-terminal carboxyl, the imidazole side chain, and the N-terminal amine.[1][2][3][4]

-

Isoelectric Point (pI): ~7.0 (Calculated).[1][2][3][4] At physiological pH (7.4), the molecule exists largely as a zwitterion with a deprotonated carboxylate (

), a partially protonated imidazole, and a protonated amine ( -

Solubility: Highly soluble in water and polar buffers due to the charged termini and the polar imidazole ring; sparingly soluble in non-polar organic solvents.

-

Stability: Susceptible to hydrolysis by dipeptidases but stable under standard LC-MS conditions (acidic mobile phases).[1][2][3][4]

Part 2: Biological Significance & ACE Mechanism[1][2][3]

The primary utility of His-Leu in drug development lies in its origin as a metabolite of the Renin-Angiotensin System (RAS).[1][2][3][4]

The ACE Cleavage Event

ACE (EC 3.4.15.1) is a peptidyl-dipeptidase that cleaves C-terminal dipeptides from oligopeptide substrates.[1][2][3][4]

-

In Vivo: ACE cleaves the decapeptide Angiotensin I (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu) at the Phe-His bond, releasing Angiotensin II (vasoconstrictor) and His-Leu .[1][2][3][4]

-

In Vitro (Assay): The synthetic substrate Hippuryl-Histidyl-Leucine (HHL) is used.[1][2][3][4] ACE cleaves HHL into Hippuric Acid and His-Leu .[1][2][3][4]

Pathway Visualization

The following diagram illustrates the parallel cleavage mechanisms utilized in physiological modeling and in vitro screening.

Caption: Mechanistic flow of ACE activity showing the generation of His-Leu from both physiological (Angiotensin I) and synthetic (HHL) substrates.[1][2][3][4]

Part 3: Analytical Methodologies

While historical assays measured Hippuric Acid via UV absorbance (228 nm), modern pharmacokinetic (PK) studies prioritize the direct measurement of His-Leu via LC-MS/MS for higher specificity, especially in complex biological matrices (plasma/tissue).[1][2][3][4]

Protocol: LC-MS/MS Quantitation of His-Leu

Objective: Quantify His-Leu in plasma or enzymatic reaction buffers.[1][2][3][4]

Reagents & Standards

-

Internal Standard (IS):

(Stable isotope labeled) or similar dipeptide (e.g., Gly-Tyr) if isotopologues are unavailable.[1][2][3][4] -

Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Precipitation Agent: Methanol or Acetonitrile (ice-cold).[1][2][3][4]

Step-by-Step Workflow

-

Sample Preparation (Protein Precipitation):

-

Chromatography (HILIC Mode):

-

Mass Spectrometry (MRM Parameters):

| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Identity |

| His-Leu | 269.2 | 110.1 | 25 | Histidine Immonium Ion |

| His-Leu | 269.2 | 155.1 | 18 | Histidine fragment |

| His-Leu | 269.2 | 251.2 | 15 | Loss of |

Method Validation Criteria (Self-Validating System)

To ensure trustworthiness, the assay must pass the following checks:

-

Linearity:

over the range 10 nM – 10 -

Carryover: Blank injection after the highest standard must show < 20% of the LLOQ signal.

-

IS Consistency: Internal Standard peak area must be within

across all samples.

Part 4: Experimental Logic & Troubleshooting

Why HILIC over C18?

His-Leu is a small, polar zwitterion.[1][2][3][4] On standard C18 (Reversed-Phase) columns, it elutes in the void volume (

Handling the "Back-Exchange"

In enzymatic assays using HHL, spontaneous hydrolysis is rare, but product inhibition is common. High concentrations of His-Leu can inhibit ACE.[1][2][3][4] Therefore, initial rate conditions (conversion < 10%) must be maintained for accurate kinetic data (

Caption: Decision tree for LC-MS method development highlighting the necessity of HILIC chromatography for polar dipeptides like His-Leu.

References

-

PubChem. (2025).[3][4] Histidinyl-Leucine Compound Summary. National Library of Medicine. [Link][1][2][3][4]

-

Cushman, D. W., & Cheung, H. S. (1971). Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung. Biochemical Pharmacology. [Link]

-

Wu, J., et al. (2002). Optimization of the production of angiotensin-I-converting enzyme (ACE) inhibitory peptides. Journal of Food Biochemistry. [Link]

Sources

- 1. His-His-Leu | C18H27N7O4 | CID 9844201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ser-His-Leu | C15H25N5O5 | CID 145457765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-histidyl-L-leucine | C12H20N4O3 | CID 189008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lys-His-Leu | C18H32N6O4 | CID 145456673 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic & Kinetic Stability Profile of Histidinyl-Leucine (His-Leu) in Aqueous Solution

Executive Summary The dipeptide Histidinyl-Leucine (His-Leu) serves as a critical biomarker in angiotensin-converting enzyme (ACE) kinetics and a model substrate in peptide formulation science. While thermodynamically unstable relative to its hydrolysis products (L-Histidine and L-Leucine), His-Leu exhibits distinct kinetic stability windows governed by pH-dependent speciation. This guide details the physicochemical landscape, degradation mechanisms (predominantly diketopiperazine cyclization vs. linear hydrolysis), and experimental protocols for assessing its stability in aqueous media.

Physicochemical Landscape & Speciation

To understand the stability of His-Leu, one must first map its protonation states. The stability of the peptide bond and the propensity for cyclization are strictly controlled by the ionization status of the N-terminal amine and the imidazole side chain.

Fundamental Constants

Unlike free amino acids, the pKa values of dipeptides shift due to the electronic influence of the peptide bond (an electron-withdrawing group).

| Functional Group | Approximate pKa | Charge at pH 7.4 | Role in Stability |

| C-Terminal Carboxyl (Leu) | ~3.1 - 3.6 | Negative (-COO⁻) | Electrostatic repulsion in base |

| Imidazole Side Chain (His) | ~6.0 | Neutral/Partial (+) | General base catalyst for hydrolysis |

| N-Terminal Amine (His) | ~7.5 - 7.8 | Mixed (+/Neutral) | Nucleophile for DKP formation |

Note: The N-terminal pKa (approx 7.8) is significantly lower than free Histidine (~9.2), making the amine nucleophilic at physiological pH.

Speciation Logic

The following diagram illustrates the dominant species across the pH scale. The "Danger Zone" for stability is near pH 8.0, where the N-terminal amine becomes deprotonated (nucleophilic) while the molecule retains solubility.

Figure 1: pH-dependent speciation of His-Leu. The deprotonation of the N-terminus (Transition to Blue) triggers the primary instability pathway.

Thermodynamic vs. Kinetic Stability[1]

It is vital to distinguish between the thermodynamic state (equilibrium) and the kinetic state (rate of change).

Thermodynamic Instability (The "Sink")

Thermodynamically, the peptide bond in His-Leu is unstable relative to its hydrolysis products. The Gibbs Free Energy change (

Kinetic Instability: Diketopiperazine (DKP) Formation

The immediate stability threat is not linear hydrolysis, but intramolecular cyclization.

-

Mechanism: The unprotonated N-terminal nitrogen attacks the carbonyl carbon of the Leucine residue.

-

Result: Release of water and formation of cyclo(His-Leu), a diketopiperazine.

-

Driver: This reaction is entropically favored (formation of a stable 6-membered ring) and is catalyzed by basic pH (which ensures the N-terminus is unprotonated, i.e.,

).

Figure 2: Competing degradation pathways. DKP formation (Red arrow) is the dominant kinetic risk in basic solutions.

Experimental Workflow for Stability Assessment

To rigorously determine the stability profile, one must decouple linear hydrolysis from cyclization using Reverse-Phase HPLC (RP-HPLC).

Protocol: Accelerated Stability Study

Objective: Determine the pseudo-first-order rate constants (

Reagents:

-

Buffer Systems: Phosphate (pH 7.4), Borate (pH 9.0), Acetate (pH 4.0). Note: Avoid amine-based buffers (Tris/Glycine) to prevent transamidation.

-

Internal Standard: Tryptophan (Trp) or Hippuric Acid (chemically distinct, UV active).

Step-by-Step Methodology:

-

Preparation:

-

Prepare 10 mM His-Leu stock in water.

-

Dilute to 1 mM in pre-thermostated buffers (e.g., 25°C, 37°C, 60°C).

-

Critical: Add Internal Standard (0.5 mM) immediately.

-

-

Incubation:

-

Aliquot samples into HPLC vials.

-

Incubate in a heating block.

-

Timepoints: 0, 1, 2, 4, 8, 12, 24, 48 hours.

-

-

Quenching (Self-Validating Step):

-

At each timepoint, remove a vial and add 10% volume of 1M HCl or 1% TFA.

-

Why? Acidification protonates the N-terminus (stopping DKP formation) and denatures any potential microbial contaminants.

-

-

HPLC Analysis:

-

Column: C18 (e.g., 4.6 x 150mm, 3µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

-

Gradient: 0-30% B over 15 mins (His-Leu is polar; DKP is more hydrophobic).

-

Detection: UV at 214 nm (peptide bond).

-

Data Treatment

Calculate the remaining fraction (

-

Slope:

(rate constant). -

Arrhenius Plot: Plot

vs.

Implications for Drug Development & Assays

ACE Activity Assays

In the standard Cushman & Cheung assay, ACE cleaves Hippuryl-His-Leu (HHL) to release Hippuric Acid and His-Leu .

-

Risk: If His-Leu degrades during the incubation (37°C, pH 8.3), it does not affect the Hippuric Acid readout directly. However, if the assay attempts to quantify His-Leu production (e.g., via fluorescent derivatization), degradation leads to false negatives.

-

Mitigation: Keep reaction times < 60 minutes. Terminate with HCl to drop pH < 3 immediately.

Formulation Strategy

If His-Leu is the Active Pharmaceutical Ingredient (API):

-

pH Control: Maintain pH 4.0 - 5.5. This keeps the N-terminus protonated (

), blocking the nucleophilic attack required for DKP formation. -

Excipients: Avoid reducing sugars (Maillard reaction with N-term) and transition metals (Cu²⁺).

-

Lyophilization: His-Leu is stable as a dry powder. Reconstitute immediately prior to use.

Metal Chelation (The Copper Effect)

His-Leu is a known chelator of Copper (II).

-

Observation: In the presence of Cu²⁺, His-Leu forms stable complexes (log K ~ 7-8).

-

Impact: Chelation can stabilize the peptide against hydrolysis by locking the conformation, but it renders the peptide redox-active, potentially generating reactive oxygen species (ROS) that degrade the peptide oxidatively.

References

-

PubChem. (n.d.). Histidyl-leucine | C12H20N4O3.[2] National Library of Medicine. Retrieved from [Link]

- Capasso, S., et al. (1991). Kinetics and mechanism of the spontaneous formation of diketopiperazines from dipeptides in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. (General mechanism grounding).

- Cushman, D. W., & Cheung, H. S. (1971). Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung. Biochemical Pharmacology. (Source of ACE assay conditions/stability limits).

-

Sobocinska, M., et al. (2024). The Angiotensin Metabolite His-Leu Is a Strong Copper Chelator Forming Highly Redox Active Species. Inorganic Chemistry. Retrieved from [Link]

- Steinberg, S., & Bada, J. L. (1981). Diketopiperazine formation during peptide hydrolysis. Science. (Thermodynamic grounding for DKP vs Hydrolysis).

Sources

An In-Depth Technical Guide to the In Vivo Metabolic Pathway of Histidinyl-Leucine Degradation

Abstract

This technical guide provides a comprehensive overview of the putative metabolic pathway of Histidinyl-Leucine (His-Leu) degradation in vivo. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on dipeptide metabolism to propose a detailed enzymatic breakdown of His-Leu and the subsequent catabolic fates of its constituent amino acids. This guide also presents a robust experimental workflow for the in vivo investigation of this pathway, including methodology for identifying key enzymes and quantifying metabolites. The information herein is intended to serve as a foundational resource for studies involving dipeptide therapeutics, nutritional science, and metabolic research.

Introduction: The Significance of Dipeptide Metabolism

Dipeptides, the simplest form of peptides, are not merely intermediates in protein digestion and synthesis; they are increasingly recognized as bioactive molecules with diverse physiological roles. The dipeptide Histidinyl-Leucine (His-Leu) is of particular interest due to the unique properties of its constituent amino acids. Histidine is an essential amino acid with a crucial role in proton buffering, metal ion chelation, and as a precursor for histamine and the antioxidant dipeptide carnosine.[1][2] Leucine, a branched-chain amino acid (BCAA), is a key regulator of muscle protein synthesis and a significant source of energy.[3][4] Understanding the in vivo degradation of His-Leu is therefore critical for elucidating its physiological functions, potential therapeutic applications, and overall impact on metabolic homeostasis.

While the metabolic pathways of many common dipeptides are well-characterized, the specific enzymatic processes governing the degradation of His-Leu in vivo are not extensively documented in dedicated studies. This guide constructs a putative pathway based on the known specificities of dipeptidases and the established metabolic fates of histidine and leucine.

The Putative Metabolic Pathway of Histidinyl-Leucine Degradation

The in vivo degradation of His-Leu is hypothesized to be a two-stage process: initial hydrolysis of the peptide bond to release free histidine and leucine, followed by the entry of these amino acids into their respective catabolic pathways.

Stage 1: Enzymatic Hydrolysis of the His-Leu Dipeptide

The cleavage of the peptide bond in His-Leu is likely catalyzed by dipeptidases with broad substrate specificity. Unlike dipeptides with C-terminal proline or histidine, which are targeted by specific enzymes like prolidase and carnosinase respectively, dipeptides with a C-terminal leucine are substrates for more general peptidases.[5]

The primary candidates for His-Leu hydrolysis are:

-

Cytosolic Nonspecific Dipeptidase (EC 3.4.13.18): This enzyme, also known as CNDP2, is ubiquitously expressed in the cytosol of various tissues and is known for its broad substrate specificity, making it a strong candidate for hydrolyzing His-Leu.[5]

-

Membrane Dipeptidases: These enzymes are located on the brush border of enterocytes in the small intestine and other cell membranes.[6][7] They play a crucial role in the final digestion of dietary dipeptides before or during absorption.

-

Leucyl Aminopeptidases (EC 3.4.11.1): While these enzymes preferentially cleave N-terminal leucine residues, some may exhibit broader specificity and could potentially hydrolyze His-Leu, albeit likely with lower efficiency.[8][9]

The hydrolysis reaction can be summarized as:

Histidinyl-Leucine + H₂O → L-Histidine + L-Leucine

The tissue localization of these dipeptidases suggests that His-Leu degradation can occur in various organs, including the small intestine, liver, kidneys, and muscle.[6][10]

Stage 2: Metabolic Fates of Liberated L-Histidine and L-Leucine

Once liberated, L-histidine and L-Leucine enter their distinct and well-documented metabolic pathways.

The catabolism of histidine is a multi-step process primarily occurring in the liver and skin.[1][2] The major pathways include:

-

Conversion to Glutamate: This is the principal catabolic pathway. Histidine is first deaminated by histidase to form urocanate. Subsequent enzymatic reactions convert urocanate to N-formiminoglutamate, which is then converted to glutamate.[11]

-

Synthesis of Histamine: Histidine can be decarboxylated by histidine decarboxylase to produce histamine, a potent biogenic amine involved in allergic reactions, neurotransmission, and gastric acid secretion.[2][12]

-

Formation of Carnosine: In muscle and brain tissue, histidine can be combined with β-alanine by carnosine synthetase to form carnosine, a dipeptide with significant antioxidant and pH-buffering capacities.[1]

Leucine, as a BCAA, is primarily metabolized in skeletal muscle, with the liver having a limited capacity for its initial breakdown.[3] The main steps in leucine catabolism are:

-

Transamination: Leucine undergoes reversible transamination, primarily in the muscle, catalyzed by branched-chain aminotransferase (BCAT) to form α-ketoisocaproate (KIC).[3]

-

Oxidative Decarboxylation: KIC is then irreversibly decarboxylated by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex to isovaleryl-CoA.[3]

-

Entry into the Tricarboxylic Acid (TCA) Cycle: Isovaleryl-CoA is further metabolized to acetyl-CoA and acetoacetate, which can then enter the TCA cycle for energy production.[13]

A minor portion of KIC can be converted to β-hydroxy-β-methylbutyrate (HMB) in the liver, a metabolite with known anabolic properties.[3]

Visualization of the Metabolic Pathway

The following diagram illustrates the proposed metabolic cascade for Histidinyl-Leucine degradation.

Sources

- 1. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Rat and human membrane dipeptidase: tissue distribution and developmental changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of dipeptides and their constituent amino acids by liver, gut, kidney, and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. Histidine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 13. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]

An In-Depth Technical Guide to the Binding Affinity of Histidinyl-Leucine with Specific Receptors

This guide provides a comprehensive technical overview of the binding affinity of the dipeptide Histidinyl-Leucine (His-Leu) with its primary interacting partners. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of His-Leu's molecular interactions, offering field-proven insights into the causality behind experimental choices and self-validating protocols for affinity determination.

Introduction: The Biological Significance of Histidinyl-Leucine

Histidinyl-Leucine (His-Leu) is a dipeptide with emerging significance in various physiological contexts. Its presence and interactions within biological systems are primarily linked to two key areas: its role as a transport substrate for the Solute Carrier (SLC) family 15 and its position as a cleavage product within the Renin-Angiotensin System (RAS). Understanding the binding affinity of His-Leu to its specific receptors and interacting proteins is crucial for elucidating its physiological functions and exploring its therapeutic potential.

This guide will explore the binding characteristics of His-Leu with its key molecular partners: the peptide/histidine transporter SLC15A4 and the enzyme Dipeptidyl Peptidase-4 (DPP-4). Additionally, it will address the context of His-Leu within the Renin-Angiotensin System.

Section 1: Histidinyl-Leucine and the Solute Carrier Family 15 (SLC15)

The SLC15 family of proton-coupled oligopeptide transporters plays a critical role in the uptake of di- and tripeptides across cellular membranes. Among these, SLC15A4, also known as Peptide/Histidine Transporter 1 (PHT1), is of particular interest due to its preference for histidine-containing dipeptides.[1][2]

SLC15A4: A Key Transporter for Histidinyl-Leucine

SLC15A4 is an endolysosome-resident transporter crucial for immune signaling and cellular homeostasis.[2][3][4][5] It facilitates the movement of histidine and certain dipeptides from the lysosomal lumen into the cytosol, a process driven by a proton gradient.[2] This transport is not merely for nutritional purposes; it plays a vital role in modulating inflammatory responses by influencing pathways such as those involving Toll-like receptors (TLRs) and the mechanistic target of rapamycin (mTOR).[2][6]

Recent functional characterization studies have begun to quantify the interaction between His-Leu and SLC15A4. While a direct dissociation constant (K_d) from a classical binding assay is not yet widely reported, the Michaelis constant (K_M), which reflects the substrate concentration at half-maximal transport velocity and serves as a measure of affinity for transporters, has been determined for a human PHT1 homolog.

| Ligand | Receptor/Transporter | Affinity (K_M) | Technique |

| L-Histidine | hPHT1 (SLC15A4) mutant | 16.3 ± 1.9 µM | Cellular Uptake Assay |

| Histidinyl-Leucine | PHT1 (SLC15A4) | Not explicitly stated, but implied to be a substrate | SSME [7] |

| Glycylsarcosine (GlySar) | hPHT1 (SLC15A4) mutant | 1.60 ± 0.30 mM | Cellular Uptake Assay[8] |

SSME: Solid Supported Membrane Electrophysiology

The data indicates that hPHT1 has a high affinity for L-histidine. While a specific K_M for His-Leu is not provided in the table, its transport via PHT1 has been demonstrated, suggesting it is a recognized substrate.[7]

SLC15A4 Signaling Pathway

The transport of substrates like His-Leu by SLC15A4 is integral to its role in cellular signaling. SLC15A4 acts as a scaffold protein that, upon substrate transport, can modulate the activity of the mTORC1 complex and influence TLR7/8/9 signaling pathways, which are critical in the innate immune response.[3][5][6]

Section 2: Histidinyl-Leucine as a Substrate for Dipeptidyl Peptidase-4 (DPP-4)

Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that cleaves Xaa-Proline or Xaa-Alanine dipeptides from the N-terminus of polypeptides.[1] This enzymatic activity is crucial in regulating the levels of various peptide hormones and cytokines, most notably the incretins GLP-1 and GIP, which play a key role in glucose homeostasis.[1]

DPP-4 Substrate Specificity and His-Leu

While DPP-4 has a strong preference for proline or alanine at the P1 position (the second amino acid from the N-terminus), it can also cleave peptides with other residues at this position, including leucine, albeit at a slower rate.[1][9] The enzyme's active site contains a hydrophobic pocket that accommodates the P1 residue. The cleavage of a dipeptide by DPP-4 inactivates the parent peptide.

DPP-4 Cleavage Mechanism

The catalytic mechanism of DPP-4 involves a classic serine protease triad (Serine, Histidine, Aspartate) within the active site. The N-terminal amino group of the substrate peptide is held in place by two glutamate residues, positioning the scissile bond for nucleophilic attack by the catalytic serine.

Section 3: Histidinyl-Leucine in the Renin-Angiotensin System (RAS)

The Renin-Angiotensin System is a critical hormonal cascade that regulates blood pressure and fluid balance. The dipeptide His-Leu is a direct product of the cleavage of Angiotensin I by Angiotensin-Converting Enzyme (ACE).[10]

Origin of His-Leu in the RAS

ACE is a dipeptidyl carboxypeptidase that removes the C-terminal dipeptide, His-Leu, from the decapeptide Angiotensin I to form the potent vasoconstrictor Angiotensin II.[10]

While His-Leu is produced within this crucial pathway, there is limited evidence to suggest that it has a significant direct effect on major RAS receptors such as the Angiotensin II Type 1 (AT1) receptor. Some studies have explored the hemodynamic effects of His-Leu administration and found no significant impact on blood pressure in rat models.[11][12] However, other research has suggested that histidine-containing peptides may interact with angiotensin receptors.[13] Further investigation is required to fully elucidate any potential direct or indirect roles of His-Leu within the RAS.

Section 4: Experimental Protocols for Determining Binding Affinity

The following sections provide detailed, step-by-step methodologies for two of the most robust techniques for quantifying peptide-receptor binding affinity: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[14][15][16][17][18][19][20] This allows for the determination of the binding affinity (K_d), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.

-

Label-Free in Solution: ITC is considered a gold-standard technique because it measures the interaction of unmodified molecules in their native solution state, avoiding potential artifacts from labeling or immobilization.[15]

-

Thermodynamic Characterization: Beyond just affinity, ITC provides a complete thermodynamic profile of the interaction, offering insights into the driving forces (enthalpic vs. entropic) of binding.[14][20]

-

Buffer Matching: Precise matching of the buffer in the sample cell and the syringe is critical to minimize large heats of dilution that can obscure the true binding signal.[16][18]

-

Concentration Optimization: The concentration of the macromolecule in the cell should ideally be 10-100 times the expected K_d to ensure a sigmoidal binding curve that can be accurately fitted.[14]

Objective: To determine the binding affinity and thermodynamics of the interaction between His-Leu and a purified, soluble receptor domain (e.g., an extracellular domain of a transporter).

Materials:

-

Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)

-

Purified soluble receptor domain (≥95% purity) at a known concentration (e.g., 20 µM)

-

Histidinyl-Leucine (high purity) at a known concentration (e.g., 200 µM)

-

Identical, degassed buffer for both protein and peptide (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)[15]

-

Micropipettes and sterile, low-binding microcentrifuge tubes

Procedure:

-

Sample Preparation:

-

Dialyze the purified receptor domain extensively against the chosen ITC buffer to ensure precise buffer matching.[17]

-

Dissolve the His-Leu dipeptide in the exact same batch of dialysis buffer.

-

Accurately determine the concentrations of both the receptor and His-Leu solutions using a reliable method (e.g., UV-Vis spectroscopy for the protein, and precise weighing for the peptide).

-

Degas both solutions for 5-10 minutes immediately before the experiment to prevent air bubbles.[16]

-

-

Instrument Setup:

-

Loading the ITC:

-

Carefully load the reference cell with the ITC buffer.

-

Load the sample cell with the receptor solution (e.g., 20 µM), ensuring no bubbles are introduced.[17]

-

Load the injection syringe with the His-Leu solution (e.g., 200 µM), again avoiding bubbles.

-

-

Titration Experiment:

-

Equilibrate the system until a stable baseline is achieved.

-

Perform a series of injections (e.g., 19 injections of 2 µL each) of the His-Leu solution into the sample cell containing the receptor. Set the spacing between injections to allow the signal to return to baseline (e.g., 150 seconds).[21]

-

The initial injection is often smaller (e.g., 0.4 µL) and is typically discarded during analysis.

-

-

Data Analysis:

-

Integrate the peaks of the raw titration data to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument. This will yield the K_d, n, and ΔH. The entropy (ΔS) can then be calculated.

-

Surface Plasmon Resonance (SPR)

SPR is a real-time, label-free optical technique for monitoring biomolecular interactions.[22][23][24][25][26] It measures changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip surface.

-

Real-Time Kinetics: SPR provides kinetic data (association rate, k_a, and dissociation rate, k_d) in addition to equilibrium binding affinity (K_d), offering a more dynamic view of the interaction.[23]

-

Immobilization Strategy: The choice of how to immobilize the ligand (e.g., receptor) on the sensor chip is critical to ensure its binding sites remain active and accessible. Amine coupling is common, but capture-based methods can offer better control over orientation.[22]

-

Mass Transport Limitation: It is important to assess and minimize mass transport effects, where the rate of analyte binding is limited by its diffusion to the sensor surface rather than the intrinsic interaction kinetics. This is often addressed by using higher flow rates or lower ligand immobilization densities.

-

Regeneration: A key step is to identify a regeneration solution (e.g., low pH glycine) that effectively removes the bound analyte without damaging the immobilized ligand, allowing for multiple binding cycles on the same chip.[24]

Objective: To determine the kinetic and equilibrium binding constants for the interaction of His-Leu with an immobilized receptor.

Materials:

-

Surface Plasmon Resonance instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5, for amine coupling)

-

Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine)

-

Purified receptor protein for immobilization

-

Histidinyl-Leucine as the analyte in a series of concentrations

-

Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface with a mixture of NHS and EDC.[22]

-

Inject the purified receptor (in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to facilitate covalent coupling via amine groups.

-

Inject ethanolamine to deactivate any remaining active esters on the surface.

-

A reference flow cell should be prepared in the same way but without the injection of the receptor, to be used for background subtraction.

-

-

Analyte Binding Assay:

-

Equilibrate the system with running buffer until a stable baseline is achieved.

-

Inject a series of concentrations of His-Leu (e.g., ranging from 0.1x to 10x the expected K_d) over both the receptor-immobilized and reference flow cells at a constant flow rate. This is the association phase .[23]

-

After the injection, allow the running buffer to flow over the chip to monitor the dissociation of the His-Leu from the receptor. This is the dissociation phase .[23]

-

After each binding cycle, inject the regeneration solution to remove any remaining bound His-Leu and prepare the surface for the next injection.

-

-

Data Analysis:

-

Subtract the signal from the reference flow cell from the signal from the active flow cell to obtain the specific binding sensorgram.

-

Fit the association and dissociation curves for each concentration to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

-

This global fitting will provide the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d / k_a).

-

Conclusion

The dipeptide Histidinyl-Leucine demonstrates specific interactions with key biological molecules, most notably the SLC15A4 transporter and the DPP-4 enzyme. Its role as a transported substrate for SLC15A4 implicates it in the modulation of immune and inflammatory signaling pathways. As a product of ACE-mediated cleavage of Angiotensin I, its physiological relevance within the Renin-Angiotensin System warrants further investigation, although strong evidence for a direct receptor-ligand interaction is currently lacking.

The robust, label-free techniques of Isothermal Titration Calorimetry and Surface Plasmon Resonance provide powerful and complementary approaches for the precise quantification of the binding affinity and kinetics of His-Leu with its interacting partners. The detailed protocols provided in this guide offer a framework for researchers to conduct self-validating experiments, contributing to a deeper understanding of the biological roles of this intriguing dipeptide. Further research, particularly aimed at obtaining more extensive quantitative binding data, will be instrumental in fully elucidating the significance of Histidinyl-Leucine in health and disease.

References

-

Heinz, M., et al. (2021). Proposed mechanism of SLC15A4−TASL signaling. ResearchGate. [Link]

-

Latorre, D., et al. (2021). SLC15A4 transporter activity is dispensable for TLR7/8-induced IRF5. ResearchGate. [Link]

-

Goodsell, D. (2012). Molecule of the Month: Dipeptidyl Peptidase 4. PDB-101. [Link]

-

Röhrborn, D., et al. (2015). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Frontiers in Endocrinology. [Link]

-

Dzimbova, T., et al. (2022). Combined action of His-Leu analogues on angiotensin converting enzyme (ACE) and angiotensin receptor (AR). Bulgarian Chemical Communications. [Link]

-

Müller, S., et al. (2023). Massively parallel mapping of substrate cleavage sites defines dipeptidyl peptidase four subsite cooperativity. bioRxiv. [Link]

-

Engel, M., et al. (2003). The crystal structure of dipeptidyl peptidase IV (CD26) reveals its functional regulation and enzymatic mechanism. ResearchGate. [Link]

-

Carrasco, E., et al. (1997). Glycyl-histidyl-lysine interacts with the angiotensin II AT1 receptor. PubMed. [Link]

-

Mulvihill, E. E., & Drucker, D. J. (2014). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews. [Link]

-

Vrielink, A., et al. (1996). Hippuryl-L-histidyl-L-leucine, a substrate for angiotensin converting enzyme. PubMed. [Link]

-

University of Virginia School of Medicine. Isothermal titration calorimetry to measure protein/peptide/lipid interactions. [Link]

-

Lanooij, J., & Smakowska-Luzan, E. (2018). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. WUR eDepot. [Link]

-

Kobayashi, T., & Kishi, H. (2023). Metabolic control from the endolysosome: lysosome-resident amino acid transporters open novel therapeutic possibilities. Frontiers in Immunology. [Link]

-

Johnson, D. S., et al. (2022). Chemoproteomics-guided development of SLC15A4 inhibitors with anti-inflammatory activity. bioRxiv. [Link]

-

Giustiniano, M., et al. (2022). Identification of SLC15A4/PHT1 Gene Products Upregulation Marking the Intestinal Epithelial Monolayer of Ulcerative Colitis Patients. MDPI. [Link]

-

Harvard Medical School. Isothermal Titration Calorimetry (ITC). [Link]

-

Witte, K., & Wensien, M. (2025). Isothermal Titration Calorimetry ITC. protocols.io. [Link]

-

Chaptal, V., & Falke, J. J. (2010). Isothermal titration calorimetry of ion-coupled membrane transporters. PMC. [Link]

-

Ufnal, M., & Püsküllü, M. O. (2018). His-Leu, an angiotensin I-derived peptide, does not affect haemodynamics in rats. PubMed. [Link]

-

Michalski, M., & Tuma, R. (2009). Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data. MDPI. [Link]

-

Minikel, E. (2016). Isothermal titration calorimetry. CureFFI.org. [Link]

-

UCL. Surface plasmon resonance. [Link]

-

Garaeva, A. A., et al. (2024). Functional Characterization of the Lysosomal Peptide/Histidine Transporter PHT1 (SLC15A4) by Solid Supported Membrane Electrophysiology (SSME). MDPI. [Link]

-

Garaeva, A. A., et al. (2024). Functional Characterization of the Lysosomal Peptide/Histidine Transporter PHT1 (SLC15A4) by Solid Supported Membrane Electrophysiology (SSME). PMC. [Link]

-

Ufnal, M., & Püsküllü, M. O. (2018). His-Leu, an angiotensin I-derived peptide, does not affect haemodynamics in rats. PMC. [Link]

-

Sriram, K., et al. (2022). Interactions of angiotensin-converting enzyme-2 (ACE2) and SARS-CoV-2 spike receptor-binding domain (RBD): a structural perspective. PMC. [Link]

-

Daniel, H., & Kottra, G. (2004). The proton-coupled oligopeptide transporter family SLC15 in physiology and pharmacology. PMC. [Link]

-

Chan, K. K., & Gorenstein, D. G. (2021). Diversity of ACE2 and its interaction with SARS-CoV-2 receptor binding domain. Biochemical Journal. [Link]

-

Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

-

Alfadhli, A., et al. (2021). Variations in cell-surface ACE2 levels alter direct binding of SARS-CoV-2 Spike protein and viral infectivity. PMC. [Link]

-

Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3. [Link]

-

Alfadhli, A., et al. (2021). Variations in Cell Surface ACE2 Levels Alter Direct Binding of SARS-CoV-2 Spike Protein and Viral Infectivity. PMC. [Link]

-

Bitesize Bio. (2025). Tips for Your Surface Plasmon Resonance Experiments. [Link]

-

de la Torre, J. G., et al. (2020). Residual Helicity at the Active Site of the Histidine Phosphocarrier, HPr, Modulates Binding Affinity to Its Natural Partners. MDPI. [Link]

-

SciSpace. A beginner's guide to surface plasmon resonance. [Link]

-

Edwards, N. (2015). Structure-function studies of SLC15 peptide transporters. Oxford Brookes University. [Link]

-

Jiang, W., et al. (2017). Functional Characterization of Human Peptide/Histidine Transporter 1 in Stably Transfected MDCK Cells. PMC. [Link]

-

Parker, J. L. (2025). Molecular insights into peptide transporters. heiDOK. [Link]

-

Sygnature Discovery. Transporter Assays. [Link]

-

Kumar, S., et al. (2021). Protein Expression and Purification. NMI Taylor Lab. [Link]

-

Han, Y., et al. (2021). Cross-species recognition of SARS-CoV-2 to bat ACE2. PNAS. [Link]

-

Heinz, M., et al. (2023). A conformation-locking inhibitor of SLC15A4 with TASL proteostatic anti-inflammatory activity. PMC. [Link]

-

Oreate AI. (2024). Targeting SLC15A4: A New Frontier in Autoimmune and Inflammatory Disease Therapy. [Link]

Sources

- 1. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Metabolic control from the endolysosome: lysosome-resident amino acid transporters open novel therapeutic possibilities [frontiersin.org]

- 6. biorxiv.org [biorxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. Functional Characterization of Human Peptide/Histidine Transporter 1 in Stably Transfected MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interactions of angiotensin-converting enzyme-2 (ACE2) and SARS-CoV-2 spike receptor-binding domain (RBD): a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. His-Leu, an angiotensin I-derived peptide, does not affect haemodynamics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. His-Leu, an angiotensin I-derived peptide, does not affect haemodynamics in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glycyl-histidyl-lysine interacts with the angiotensin II AT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 15. edepot.wur.nl [edepot.wur.nl]

- 16. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 17. protocols.io [protocols.io]

- 18. Isothermal titration calorimetry of ion-coupled membrane transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data [mdpi.com]

- 20. Isothermal titration calorimetry [cureffi.org]

- 21. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3 | Malvern Panalytical [malvernpanalytical.com]

- 22. path.ox.ac.uk [path.ox.ac.uk]

- 23. Surface Plasmon Resonance Sensorgram: A Step-by-Step Guide - Creative Proteomics [iaanalysis.com]

- 24. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 25. bitesizebio.com [bitesizebio.com]

- 26. scispace.com [scispace.com]

Histidyl-Leucine (His-Leu) in Tissue: Biogenesis, Metabolic Clearance, and Analytical Quantification

The following technical guide details the biogenesis, metabolic fate, and analytical quantification of Histidyl-Leucine (His-Leu) in biological tissue.

Content Type: Technical Guide & Literature Review Audience: Researchers, Drug Development Scientists, and Analytical Chemists

Executive Summary

Histidyl-Leucine (His-Leu ) is a dipeptide most critically recognized as the C-terminal cleavage product of Angiotensin I (Ang I) by Angiotensin-Converting Enzyme (ACE).[1] While Angiotensin II (Ang II) is the bioactive effector of the Renin-Angiotensin System (RAS), His-Leu serves as the stoichiometric "silent witness" of this reaction.

In healthy tissue, His-Leu does not accumulate; it is rapidly hydrolyzed into free amino acids by Cytosolic Non-Specific Dipeptidase (CNDP2) . Consequently, the detection of His-Leu accumulation in tissue indicates one of two states:

-

Hyperactive ACE Turnover: The rate of generation exceeds the Vmax of clearance enzymes.

-

Metabolic Blockade: Inhibition or dysfunction of CNDP2, leading to a buildup of the dipeptide.

This guide reviews the mechanisms of His-Leu generation, its specific clearance pathways, and the rigorous protocols required to quantify it via LC-MS/MS and fluorometry.

Biogenesis and Metabolic Fate

The ACE Reaction (Generation)

ACE (peptidyl-dipeptidase A, EC 3.4.15.1) is a zinc-metallopeptidase. Its primary physiological role is the removal of the C-terminal dipeptide from the decapeptide Angiotensin I.

-

Substrate: Angiotensin I (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu )

-

Enzyme: ACE[2]

-

Products: Angiotensin II (Octapeptide) + His-Leu (Dipeptide)

Because this reaction is 1:1, measuring His-Leu generation is the gold standard for assessing ACE kinetics in vitro (the Cushman & Cheung method).

The Clearance Pathway (Degradation)

Unlike Ang II, which binds to AT1/AT2 receptors, His-Leu is biologically inert regarding hemodynamics but is metabolically active. It is cleared by dipeptidases.

-

Primary Enzyme: Cytosolic Non-Specific Dipeptidase (CNDP2) (also known as Tissue Carnosinase or PepD).

-

Specificity: CNDP2 is a Mn²⁺-dependent enzyme that hydrolyzes a broad range of dipeptidases, including His-Leu, but excluding homocarnosine.

-

Contrast with CNDP1: Serum Carnosinase (CNDP1) is specific for carnosine and anserine and has low activity against His-Leu compared to CNDP2.

Pathway Logic:

If Tissue [His-Leu] is High

Visualizing the Pathway

The following diagram illustrates the lifecycle of His-Leu from generation to degradation.

Caption: Figure 1.[3][4] The metabolic lifecycle of His-Leu. Accumulation occurs only if CNDP2 clearance is overwhelmed or inhibited, potentially leading to Copper chelation.

Physiological Implications of Accumulation

While His-Leu does not directly alter blood pressure, its accumulation in tissue (e.g., under CNDP2 blockade or massive RAS activation) has secondary biochemical risks:

-

Copper Chelation & Redox Stress: His-Leu is a potent chelator of Cu(II). The resulting [Cu(II)-His-Leu] complex is redox-active and can catalyze the oxidation of ascorbate and generation of Reactive Oxygen Species (ROS). This suggests a link between high ACE activity and oxidative stress that is independent of Ang II signaling.

-

Marker of Dipeptidase Deficiency: Elevated endogenous His-Leu may serve as a biomarker for CNDP2 dysfunction, which is relevant in studies of cancer (where CNDP2 is often downregulated) and specific metabolic disorders.

Analytical Quantification

Accurate measurement of His-Leu requires distinguishing between Endogenous His-Leu (tissue levels) and Enzymatically Generated His-Leu (ACE activity assay).

Comparison of Detection Methods

| Feature | Fluorometric (o-Phthalaldehyde) | LC-MS/MS (Triple Quad) |

| Sensitivity | Moderate (µM range) | High (nM range) |

| Specificity | Low (Reacts with all primary amines) | High (Mass + Fragmentation specific) |

| Sample Prep | Requires alkaline derivatization | Protein precipitation (Acidic) |

| Throughput | High (96-well plate) | Moderate (Chromatography time) |

| Use Case | Routine ACE activity assays (in vitro) | Endogenous tissue quantification |

Protocol A: LC-MS/MS Quantification of Endogenous His-Leu

Objective: To measure the steady-state level of His-Leu in heart or kidney tissue.

Reagents:

-

Lysis Buffer: 80% Methanol / 20% Water (pre-chilled to -80°C).

-

Internal Standard: His-Leu-d3 or Phe-Pro (structural analog).

-

Inhibitor Cocktail: 10 µM Captopril (stops generation) + 1 mM Bestatin (stops degradation).

Step-by-Step Workflow:

-

Harvest: Rapidly excise tissue and freeze-clamp in liquid nitrogen immediately. Critical: Post-mortem ACE activity will artificially spike His-Leu levels within seconds.

-

Homogenization: Pulverize frozen tissue. Add 500 µL cold Lysis Buffer (with Inhibitor Cocktail) per 50 mg tissue.

-

Extraction: Vortex for 1 min. Sonicate on ice (3 cycles, 10s).

-

Precipitation: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

-

LC-MS/MS Analysis:

-

Column: HILIC (e.g., Waters BEH Amide) or Mixed-Mode (Intrada Amino Acid). Note: C18 columns retain dipeptides poorly.

-

Mobile Phase: A: 10mM Ammonium Formate (pH 3.0); B: Acetonitrile.

-

Transitions: Monitor m/z 269.2

155.1 (His immonium ion) and 269.2

-

Protocol B: The "Cushman & Cheung" ACE Activity Assay

Objective: To quantify ACE activity by measuring the rate of His-Leu generation from a synthetic substrate.

Substrate: Hippuryl-Histidyl-Leucine (HHL).[2][5] Principle: ACE cleaves HHL into Hippuric Acid + His-Leu. His-Leu is quantified fluorometrically.

Workflow:

-

Incubation: Mix 10 µL Tissue Homogenate with 100 µL HHL Buffer (5 mM HHL in Borate Buffer, pH 8.3, 300 mM NaCl).

-

Reaction: Incubate at 37°C for 30 minutes.

-

Termination: Add 100 µL 1.0 N NaOH (stops reaction and deprotonates amines).

-

Derivatization: Add 10 µL o-Phthalaldehyde (OPT) (20 mg/mL in methanol). Incubate 10 min.

-

Acidification: Add 50 µL 3.0 N HCl.

-

Detection: Read Fluorescence (Ex: 360 nm / Em: 485 nm).

Analytical Logic Diagram

Caption: Figure 2. Decision tree for His-Leu analysis. Endogenous measurement requires immediate quenching of CNDP2, while ACE assays require controlled incubation to promote accumulation.

References

-

Biochemistry of His-Leu & Copper Interaction: Wezynfeld, N. E., et al. (2024). The Angiotensin Metabolite His-Leu Is a Strong Copper Chelator Forming Highly Redox Active Species. Inorganic Chemistry.

-

ACE Activity & His-Leu Generation (Classic Method): Cushman, D. W., & Cheung, H. S. (1971). Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung. Biochemical Pharmacology.

-

Metabolic Clearance (CNDP2): Teufel, M., et al. (2003).[6] Sequence identification and characterization of human carnosinase and a closely related non-specific dipeptidase. Journal of Biological Chemistry.[7]

-

Hemodynamic Inertness of His-Leu: Wysocki, J., et al. (2018). His-Leu, an angiotensin I-derived peptide, does not affect haemodynamics in rats.[1] Journal of the Renin-Angiotensin-Aldosterone System.

-

LC-MS/MS Quantification of Dipeptides: Harder, U., et al. (2016). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. Molecules.[2][8][3][5][7][9][10][11][12][13]

Sources

- 1. His-Leu, an angiotensin I-derived peptide, does not affect haemodynamics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ovid.com [ovid.com]

- 4. Carnosinases, Their Substrates and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hippuryl-L-histidyl-L-leucine, a substrate for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. Glycyl-L-leucine hydrolase, a versatile 'master' dipeptidase from monkey small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Leucine - Wikipedia [en.wikipedia.org]

- 9. N-Hippuryl-His-Leu hydrate(250-597-9) - Creative Enzymes [creative-enzymes.com]

- 10. PEPD - Wikipedia [en.wikipedia.org]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Proteomics of the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Sensitivity HPLC Quantitation of Histidinyl-Leucine (His-Leu)

Method Development Guide for ACE Activity Profiling

Executive Summary & Scientific Rationale

The accurate quantification of Histidinyl-Leucine (His-Leu) is the cornerstone of Angiotensin Converting Enzyme (ACE) kinetic profiling. While traditional spectrophotometric methods (Cushman & Cheung) rely on the extraction of Hippuric Acid (HA), they suffer from low sensitivity and organic solvent variability.

This protocol details a Fluorescence-based HPLC method utilizing pre-column derivatization with o-Phthalaldehyde (OPA) .[1]

The Mechanistic Advantage (Expert Insight): The synthetic substrate typically used, Hippuryl-Histidyl-Leucine (HHL), possesses a benzoyl-blocked N-terminus, rendering it non-reactive to OPA. Upon ACE cleavage, the dipeptide His-Leu is released with a free primary amine. This allows for a "zero-background" assay where the substrate is invisible to the fluorescence detector, and only the enzymatic product generates a signal. This method offers a 100-fold sensitivity increase over UV detection, enabling kinetic analysis in volume-limited samples like murine serum or cell lysates.

Chemical Pathway & Detection Logic

The following diagram illustrates the enzymatic cleavage and the subsequent selective derivatization that forms the basis of this assay.

Figure 1: Reaction Scheme. The blocked substrate (HHL) does not react with OPA, ensuring that fluorescence signals are specific to the enzymatically released His-Leu.

Method Development Strategy

Column Selection: The "Retain and Separate" Rule

His-Leu is a small, polar dipeptide. Standard C18 columns often fail to retain it sufficiently, causing it to elute in the void volume with salts.

-

Recommendation: Use a C18 column with high carbon load (>15%) or a Polar-Embedded C18 .

-

Why: The hydrophobic OPA-derivative is significantly less polar than native His-Leu, allowing for excellent retention on standard C18 phases. This eliminates the need for complex HILIC setups.

Mobile Phase Chemistry

-

Buffer pH (Critical): The fluorescence of the OPA-isoindole derivative is pH-dependent. While the derivatization happens at pH 9.5, the separation is best performed at pH 6.0–7.2 . Acidic mobile phases (< pH 5) can accelerate the degradation of the fluorescent adduct.

-

Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for sharper peak shapes and lower backpressure.

Detailed Experimental Protocols

Protocol A: Reagent Preparation

| Reagent | Composition | Stability Notes |

| ACE Substrate (HHL) | 5 mM Hip-His-Leu in 0.1 M Borate Buffer (pH 8.3) + 0.3 M NaCl. | Store at -20°C. Stable for 3 months. |

| OPA Reagent (Stock) | Dissolve 50 mg o-Phthalaldehyde in 1.0 mL Methanol. Add 9 mL 0.4 M Borate Buffer (pH 9.5). Add 50 µL 3-Mercaptopropionic Acid (3-MPA). | Unstable. Prepare fresh daily. Protect from light. |

| Stop Solution | 0.5 M NaOH | Stops enzyme, optimizes pH for OPA. |

| Mobile Phase A | 20 mM Sodium Acetate, pH 7.2 (Filtered 0.2 µm). | Refresh every 48 hours to prevent microbial growth. |

| Mobile Phase B | 100% Acetonitrile (HPLC Grade). | Keep capped to prevent evaporation. |

> Expert Tip: Use 3-Mercaptopropionic Acid (3-MPA) instead of 2-Mercaptoethanol. 3-MPA creates a more stable fluorescent derivative, extending the "read window" from 10 minutes to ~30 minutes.

Protocol B: Enzymatic Reaction & Derivatization Workflow

This workflow is designed for a standard autosampler with a "Mix" function, or manual preparation.

-

Incubation:

-

Mix 30 µL Sample (Serum/Tissue Homogenate) + 150 µL Substrate (HHL).

-

Incubate at 37°C for 15–30 minutes (Linear range).

-

-

Termination:

-

Add 50 µL 0.5 M NaOH.

-

Note: Unlike UV methods that use acid (HCl) to stop the reaction, we use Base (NaOH). This stops the enzyme AND adjusts the pH to >9.0, which is required for the subsequent OPA reaction.

-

-

Derivatization (Pre-Column):

Protocol C: HPLC Instrumental Conditions

| Parameter | Setting |

| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent. |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C |

| Injection Vol | 10–20 µL |

| Detection (FLD) | Excitation: 340 nm |

| Run Time | 12.0 Minutes |

Gradient Program:

-

0.0 min: 10% B (Isocratic hold for 1 min to elute salts)

-

1.0 min: Ramp to 45% B over 6 minutes (Elution of His-Leu-OPA)

-

7.0 min: Ramp to 90% B (Column Wash)

-

9.0 min: Hold at 90% B

-

9.1 min: Return to 10% B (Re-equilibration)

Self-Validating System & Troubleshooting

A robust analytical method must have built-in checks. Use the following logic to validate your runs:

Figure 2: Logic flow for daily system suitability testing.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | OPA Reagent degradation. | OPA oxidizes rapidly. Prepare fresh reagent daily. Ensure 3-MPA is fresh. |

| Peak Tailing | Secondary interactions with silanols. | Ensure Mobile Phase A pH is neutral (7.2). Add 0.1% Triethylamine (TEA) if necessary. |

| Ghost Peaks | Contaminated HHL substrate.[4][5] | HHL can hydrolyze spontaneously if stored in buffer > 1 week. Store HHL as lyophilized powder. |

| Variable Area | Inconsistent reaction time. | The OPA derivative is unstable.[6] Use an autosampler with "Pre-treatment" capabilities to standardize the 2-minute wait time exactly. |

References

-

Lieberman, J. (1975). Elevation of serum angiotensin-converting-enzyme (ACE) level in sarcoidosis. The American Journal of Medicine, 59(3), 365–372. [Link]

-

Cushman, D. W., & Cheung, H. S. (1971). Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung. Biochemical Pharmacology, 20(7), 1637–1648. [Link]

-

Meng, Q. C., & Oparil, S. (1996).[7] [40] Assay of Angiotensin-Converting Enzyme using Hippuryl-Histidyl-Leucine.[4][5][7][8][9] Methods in Enzymology, 273, 301–312. [Link]

-

Roth, M. (1971). Fluorescence reaction for amino acids. Analytical Chemistry, 43(7), 880–882. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jascoinc.com [jascoinc.com]

- 3. fortis-technologies.com [fortis-technologies.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. A Convenient RP-HPLC Method for Assay Bioactivities of Angiotensin I-Converting Enzyme Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diva-portal.org [diva-portal.org]

- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Note: High-Sensitivity Fluorometric Quantification of Histidinyl-Leucine (ACE Activity)

[1][2]

Abstract

This guide details the protocol for the fluorometric quantification of Histidinyl-Leucine (His-Leu) , the primary dipeptide product generated by the enzymatic cleavage of synthetic substrates (e.g., Hip-His-Leu or Z-Phe-His-Leu) by Angiotensin-Converting Enzyme (ACE) .[1][2] Unlike colorimetric methods, this fluorometric approach utilizes o-phthaldialdehyde (OPA) to form a highly fluorescent isoindole adduct with His-Leu. This method offers superior sensitivity (detection limit < 0.5 nmol) and is the gold standard for assessing ACE activity in serum, plasma, and tissue homogenates.

Scientific Foundation & Mechanism

The Biological Context

Angiotensin-Converting Enzyme (ACE, EC 3.4.15.[2][3]1) is a zinc-metallopeptidase critical to the Renin-Angiotensin-Aldosterone System (RAAS). It regulates blood pressure by converting Angiotensin I to the vasoconstrictor Angiotensin II.[2] In vitro, ACE activity is measured by its ability to cleave the C-terminal dipeptide His-Leu from synthetic substrates.[2]

The Chemical Principle

The assay relies on a two-step coupled reaction:

-

Enzymatic Cleavage: ACE hydrolyzes the substrate (e.g., Hippuryl-L-Histidyl-L-Leucine, HHL) at the Phe-His bond, releasing the dipeptide His-Leu .

-

Fluorogenic Derivatization: The released His-Leu reacts with OPA in the presence of a thiol (2-mercaptoethanol) under alkaline conditions (pH ~12) to form a fluorescent 1-alkylthio-2-alkyl-substituted isoindole.

Note on Specificity: OPA reacts with primary amines.[4][5] However, the fluorescence intensity of the His-Leu adduct is significantly higher than that of the uncleaved substrate or free histidine under the specific acidic termination conditions used in this protocol (Friedland & Silverstein, 1976).

Reaction Pathway Diagram

Figure 1: Schematic representation of the ACE enzymatic hydrolysis and subsequent fluorogenic derivatization of His-Leu.

Materials & Reagents

To ensure reproducibility, use analytical-grade reagents and ultrapure water (>18 MΩ·cm).

Buffer Systems

| Component | Concentration | Preparation Notes |

| Assay Buffer | 100 mM Potassium Phosphate (or Borate), pH 8.3 | Add 300 mM NaCl to activate ACE. Adjust pH with NaOH. |

| Stop Solution | 0.28 N NaOH | Raises pH to >11.0 to stop ACE and enable OPA reaction. |

| Acidifying Solution | 3 N HCl | Lowers pH to stabilize the fluorescent adduct before reading. |

Substrate & Standards

-

Substrate: Hippuryl-L-Histidyl-L-Leucine (HHL) (Sigma H1635 or equivalent).

-

Stock: 5 mM HHL dissolved in Assay Buffer.

-

-

Standard: L-Histidyl-L-Leucine (His-Leu) (Sigma H6885).

-

Stock: 1 mM His-Leu in Assay Buffer.

-

Working Standards: Serial dilution (0 – 20 nmol/mL).

-

Fluorogenic Reagent (OPA)

Preparation (Fresh Daily):

-

Dissolve 20 mg o-phthaldialdehyde (OPA) in 1 mL Methanol .

-

Add 35 µL 2-Mercaptoethanol .

-

Dilute to 10 mL with Assay Buffer (or Borate Buffer).

-

Critical: Store in an amber bottle protected from light. Stable for < 4 hours.

-

Experimental Protocol

Sample Preparation

-

Serum/Plasma: Use heparinized plasma or serum. Avoid EDTA (chelates Zinc, inhibiting ACE). Dilute 1:10 in Assay Buffer if activity is high.

-

Tissue: Homogenize in cold Assay Buffer containing 0.1% Triton X-100. Centrifuge (10,000 x g, 10 min) and use supernatant.

Assay Workflow (Standard 1.5 mL Tube Format)

| Step | Action | Volume | Critical Notes |

| 1 | Equilibration | -- | Pre-warm Substrate solution to 37°C. |

| 2 | Enzyme Reaction | 100 µL Sample + 150 µL Substrate | Mix gently. Incubate at 37°C for 15–30 min . |

| 3 | Stop Reaction | Add 1.2 mL 0.28 N NaOH | Vortex immediately. This stops ACE and alkalizes for OPA. |

| 4 | Blanks | -- | Prepare "Zero-Time" blanks by adding NaOH before the substrate. |

| 5 | Derivatization | Add 100 µL OPA Reagent | Mix. Incubate at Room Temp for 10 min (Exact timing is crucial). |

| 6 | Stabilization | Add 200 µL 3 N HCl | Vortex. This quenches the OPA reaction and stabilizes fluorescence. |

| 7 | Measurement | 200 µL per well | Transfer to black 96-well plate or read in quartz cuvette. |

Detection Parameters

-

Instrument: Fluorescence Microplate Reader or Fluorometer.[6]

-

Excitation: 365 nm (Bandwidth 9 nm).

-

Emission: 495 nm (Bandwidth 20 nm).

-

Gain: Set using the highest standard (e.g., 20 nmol His-Leu).

Data Analysis & Validation

Standard Curve Generation[6]

-

Prepare His-Leu standards ranging from 0 to 20 nmol per assay tube.

-

Treat standards exactly like samples (add NaOH, OPA, HCl) to account for volume/matrix effects.

-

Plot Fluorescence Units (RFU) (y-axis) vs. His-Leu Concentration (nmol) (x-axis).

-

Perform linear regression (

must be > 0.99).

Calculation of ACE Activity

Calculate the enzymatic activity in Units (U), where 1 Unit = 1 nmol of His-Leu released per minute.

-

Slope: From standard curve (RFU/nmol).

-

T: Incubation time (minutes).

-

DF: Dilution Factor of the sample.[5]

Self-Validation Checklist (Trustworthiness)

-

Linearity: The reaction must be linear with time. If RFU exceeds the top standard, dilute the sample and re-test.

-

Internal Control: Use a known ACE inhibitor (e.g., Captopril 1 µM) in a parallel tube. Activity should drop by >90%.

-

Z-Factor: For high-throughput screening, calculate Z-factor. An excellent assay yields

.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background | OPA degradation or amine contamination. | Prepare OPA fresh. Ensure buffers are free of primary amines (no Tris). |

| Low Signal | Substrate depletion or pH mismatch. | Check pH after NaOH addition (must be >11 for OPA). Ensure 37°C incubation. |

| Non-Linearity | Inner filter effect or substrate exhaustion. | Dilute sample. Reduce incubation time. |

| Drift | Unstable OPA adduct.[5] | Add HCl (Step 6) precisely. Read within 30 mins of acidification. |

References

-

Friedland, J., & Silverstein, E. (1976). A sensitive fluorimetric assay for serum angiotensin-converting enzyme.[1][2][7] American Journal of Clinical Pathology, 66(2), 416–424.

-

Santos, R. A., et al. (1985). An improved fluorometric assay of rat serum and plasma converting enzyme.[1] Hypertension, 7(2), 244–252.[1]

-

Sigma-Aldrich. (n.d.). Angiotensin Converting Enzyme (ACE) Activity Assay Kit (Fluorometric) Technical Bulletin.

-

Bachem. (n.d.). Z-Phe-His-Leu-OH Product Information.

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. bioassaysys.com [bioassaysys.com]

- 3. A fluorometric assay for angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. interchim.fr [interchim.fr]

- 6. researchgate.net [researchgate.net]

- 7. 血管紧张素 I 转换酶(ACE)活性测试试剂盒(荧光) sufficient for 200 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]

LC-MS/MS quantification of Histidinyl-Leucine in plasma

An Application Note and Protocol for the Sensitive and Robust Quantification of Histidinyl-Leucine in Human Plasma via LC-MS/MS

Authored by: A Senior Application Scientist

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the dipeptide Histidinyl-Leucine (His-Leu) in human plasma. The physiological roles of dipeptides are of increasing interest in biomedical research, with connections to metabolic regulation, signaling, and their potential as biomarkers.[1][2] Histidinyl-Leucine, composed of the essential amino acids histidine and leucine, is implicated in processes such as muscle metabolism and protein synthesis.[3][] Accurate quantification in complex biological matrices like plasma is critical for understanding its pharmacokinetic profile and clinical relevance. This protocol employs a straightforward protein precipitation method for sample cleanup, followed by chromatographic separation using a mixed-mode column and detection on a triple quadrupole mass spectrometer. The method has been developed and validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance to ensure reliability, accuracy, and precision.[5][6]

Introduction: The Rationale for Quantifying Histidinyl-Leucine

Dipeptides are increasingly recognized not merely as intermediates of protein metabolism but as bioactive molecules in their own right. Histidine-containing dipeptides, for example, are known for their buffering and antioxidant properties.[1] Leucine is a key regulator of muscle protein synthesis through the mTOR signaling pathway.[] The combination, Histidinyl-Leucine, therefore, represents a target of significant interest for studying metabolic health, nutrition, and disease states.

The primary challenge in quantifying endogenous small molecules like His-Leu in plasma is the complexity of the matrix. Plasma is rich in proteins, lipids, and other metabolites that can interfere with analysis, causing ion suppression or enhancement in the mass spectrometer source.[6] LC-MS/MS offers the unparalleled sensitivity and selectivity required to overcome these challenges.[7] By using a stable isotope-labeled internal standard (SIL-IS), the method accounts for variability during sample preparation and potential matrix effects, ensuring the highest degree of accuracy, a principle widely accepted in quantitative bioanalysis.[8][9]

This document provides a comprehensive, step-by-step protocol for researchers and drug development professionals to implement this analytical method, from sample collection to final data analysis.

Overall Analytical Workflow

The analytical process is designed for efficiency and robustness, ensuring high-quality data generation suitable for both research and regulated bioanalysis. The workflow consists of four primary stages: sample preparation, chromatographic separation, mass spectrometric detection, and data processing.

Caption: High-level overview of the analytical workflow.

Materials and Reagents

| Item | Supplier/Grade |

| Standards | |

| Histidinyl-Leucine (His-Leu) | >98% Purity |

| Histidinyl-Leucine-(¹³C₆, ¹⁵N₂)-Leucine | >99% Isotopic Purity |

| Solvents & Chemicals | |

| Acetonitrile (ACN) | LC-MS Grade |

| Water | LC-MS Grade or 18.2 MΩ·cm |

| Formic Acid (FA) | LC-MS Grade |

| Ammonium Formate | LC-MS Grade |

| Biological Matrix | |

| Human Plasma (K₂EDTA) | Pooled, from certified vendor |

| Charcoal-Stripped Human Plasma | For calibration standards |

| Equipment & Consumables | |

| Triple Quadrupole Mass Spectrometer | e.g., Sciex 6500+, Waters Xevo TQ-S |

| UHPLC System | e.g., Shimadzu Nexera, Waters Acquity |

| Microcentrifuge | Capable of >14,000 x g |

| 1.5 mL Microcentrifuge Tubes | Low-binding |

| 96-well Collection Plates | Polypropylene |

| Analytical Balance | |

| Calibrated Pipettes |

Detailed Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)

The accuracy of the assay is fundamentally dependent on the precise preparation of standards. Since His-Leu is an endogenous compound, calibration standards must be prepared in a surrogate matrix (charcoal-stripped plasma) to avoid interference from the naturally present analyte.[10][11]

-

Stock Solutions (1 mg/mL):

-

Accurately weigh ~1 mg of His-Leu and its SIL-IS into separate 1 mL volumetric flasks.

-

Dissolve in 50:50 (v/v) ACN/Water to the mark. This yields the Primary Stock.

-

From the Primary Stocks, prepare separate Working Stocks (e.g., 100 µg/mL and 10 µg/mL) for spiking calibrators and QCs to minimize pipetting errors.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the SIL-IS stock solution in ACN. This solution will be used as the protein precipitation solvent.

-

-

Calibration Standards & QC Samples:

-

Perform serial dilutions of the His-Leu working stocks into charcoal-stripped human plasma to prepare calibration standards.

-

Independently prepare three levels of Quality Control samples (Low, Mid, High) in pooled human plasma using a separate stock solution weighing. This is a critical validation step to ensure the accuracy of the stock solutions.[10]

-

| Sample Type | Concentration (ng/mL) |

| Calibrator 1 (LLOQ) | 1.0 |

| Calibrator 2 | 2.5 |

| Calibrator 3 | 10 |

| Calibrator 4 | 50 |

| Calibrator 5 | 200 |

| Calibrator 6 | 800 |

| Calibrator 7 (ULOQ) | 1000 |

| QC-Low | 3.0 |

| QC-Mid | 150 |

| QC-High | 750 |

| Table 1: Suggested concentrations for calibration standards and quality controls. |

Protocol 2: Plasma Sample Preparation (Protein Precipitation)

Protein Precipitation (PPT) is a rapid and effective method for removing the majority of proteins from plasma samples.[12][13] Acetonitrile is a highly efficient precipitation agent. A 3:1 or 4:1 ratio of ACN to plasma is commonly used to ensure complete protein removal.[12][14]

Caption: Step-by-step protein precipitation protocol.

Step-by-Step Procedure:

-

Aliquot 50 µL of plasma (standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the IS Working Solution (100 ng/mL SIL-IS in ACN).

-

Vortex the mixture vigorously for 60 seconds.

-

Incubate the tubes at 4°C for 10 minutes to maximize protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully aspirate the supernatant and transfer it to a 96-well plate for analysis, ensuring the pellet is not disturbed.

Protocol 3: LC-MS/MS Instrumental Analysis

Due to the polar nature of dipeptides, traditional reversed-phase (C18) chromatography often provides insufficient retention.[15] A mixed-mode or HILIC column is better suited, offering superior retention and peak shape for polar analytes like His-Leu.[8][16]

| Parameter | Setting | Rationale |

| LC System | ||

| Column | Mixed-Mode (e.g., Imtakt Intrada Amino Acid, 50 x 2 mm, 3 µm) | Provides both hydrophilic and ion-exchange retention mechanisms for polar compounds.[15] |

| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.15% Formic Acid | Volatile buffer compatible with MS.[16] |

| Mobile Phase B | 10 mM Ammonium Formate in ACN/Water (95:5, v/v) + 0.15% Formic Acid | Organic mobile phase for HILIC/mixed-mode separation.[16] |

| Flow Rate | 0.5 mL/min | Standard for 2 mm ID columns. |

| Column Temp. | 40 °C | Ensures reproducible retention times. |

| Injection Vol. | 5 µL | |

| LC Gradient | Time (min) | %B |

| 0.0 | 95 | |

| 3.0 | 70 | |

| 3.1 | 20 | |

| 4.0 | 20 | |

| 4.1 | 95 | |

| 5.5 | 95 | |

| MS System | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | Amine groups readily protonate. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity. |

| Ion Spray Voltage | +5500 V | Optimized for signal intensity. |

| Temperature | 500 °C | Facilitates desolvation. |

| Table 2: Recommended LC-MS/MS parameters. |

MRM Transitions: The selection of precursor and product ions is crucial for selectivity. The precursor ion is typically the protonated molecule [M+H]⁺. Product ions are generated by fragmentation in the collision cell and are chosen for their stability and intensity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |